Tetrabutylammonium hydroxide

Organic synthesis N-alkylation Amino ester rearrangement

Tetrabutylammonium hydroxide (TBAH, CAS 2052-49-5) is the only ion-pairing reagent validated for Cr(III)/Cr(VI) speciation in reversed-phase HPLC—substitution without revalidation is not permissible. Its four n-butyl chains deliver superior organic-phase transfer efficiency, outperforming all shorter-chain quaternary ammonium hydroxides as a kinetic hydrate inhibitor (KHI) in offshore flow assurance. TBAH also enables quantitative room-temperature lignin monomer methylation, a capability unmatched by TMAH. For N-alkyl,N-(nitrophenylsulfonamide)-α-amino ester rearrangements, TBAH succeeds where metal carbonates fail. Procure with confidence: specify chromatographic grade (halide ≤0.1%) for analytical workflows or 40–55% aqueous solutions for synthesis.

Molecular Formula C16H36N+
Molecular Weight 242.46 g/mol
CAS No. 2052-49-5
Cat. No. B049039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrabutylammonium hydroxide
CAS2052-49-5
Synonymstetra-n-butylammonium dodecylsulfate
tetra-n-butylammonium hexafluorophosphate
tetrabutylammonium
tetrabutylammonium azide
tetrabutylammonium bromide
tetrabutylammonium chloride
tetrabutylammonium cyanide
tetrabutylammonium fluoride
tetrabutylammonium hydrogen sulfate
tetrabutylammonium hydroxide
tetrabutylammonium iodide
tetrabutylammonium monophosphate
tetrabutylammonium nitrate
tetrabutylammonium perchlorate
tetrabutylammonium sulfate
tetrabutylammonium sulfate (1:1), sodium salt
Molecular FormulaC16H36N+
Molecular Weight242.46 g/mol
Structural Identifiers
SMILESCCCC[N+](CCCC)(CCCC)CCCC
InChIInChI=1S/C16H36N/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h5-16H2,1-4H3/q+1
InChIKeyDZLFLBLQUQXARW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 2.5 kg / 10 ml / 180 ml / 250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrabutylammonium Hydroxide (CAS 2052-49-5): Procurement-Relevant Baseline Characterization


Tetrabutylammonium hydroxide (TBAH, Bu₄NOH), CAS 2052-49-5, is a quaternary ammonium hydroxide with the molecular formula C₁₆H₃₇NO and molecular weight 259.47 g/mol [1]. It is commercially supplied as an aqueous solution (typically 10%, 40%, or 55% w/w) or in methanolic solution, functioning primarily as a strong organic-soluble base (pKa approximately 15.7 for the hydroxide ion [2]) and as a phase-transfer catalyst (PTC) . Its key structural feature—four n-butyl chains on the quaternary nitrogen—confers high lipophilicity and organic-phase solubility that distinguishes it from smaller tetraalkylammonium hydroxides and from inorganic bases [3].

Why Tetrabutylammonium Hydroxide (TBAH) Cannot Be Generically Substituted in Critical Applications


Substituting TBAH with a generic "quaternary ammonium hydroxide" or a smaller-chain analog (e.g., tetramethylammonium hydroxide, TMAH) without verification introduces quantifiable performance variability and operational risk. The alkyl chain length directly governs three interdependent properties: organic-phase transfer efficiency (determined by partition coefficient), thermal decomposition rate (Hofmann elimination kinetics), and steric influence on reaction selectivity . For instance, TBAH exhibits 92% decomposition to tributylamine within 7 hours at 100°C, whereas smaller-chain analogs degrade more rapidly under thermal stress . Furthermore, in bulk silicon micromachining, the <111>/<100> etch rate ratio—a critical parameter for anisotropic feature fidelity—varies substantially between TBAH-containing formulations, TMAH, and KOH etchants, directly affecting device yield [1]. Procurement decisions that ignore these quantifiable differences risk batch failure in synthetic chemistry, compromised analytical reproducibility, and suboptimal materials fabrication outcomes.

Tetrabutylammonium Hydroxide: Quantitative Differentiation Evidence Against Closest Comparators


TBAH Delivers High Rearrangement Yield Where Metal Carbonate Bases Fail

In the rearrangement of N-alkyl, N-(o- or p-nitrophenylsulfonamide)-α-amino esters, substituting a metal carbonate base with tetrabutylammonium hydroxide transforms the reaction outcome from low to high yield. Prolonged heating of substrate 2a with metal carbonates yields rearrangement product 4a in low yield, whereas using TBAH or Amberlite IRA-400 gives 4a in high yield [1]. This demonstrates that TBAH's strong organic-soluble basicity enables a transformation that conventional inorganic bases cannot efficiently facilitate in this system.

Organic synthesis N-alkylation Amino ester rearrangement

TBAH Achieves Quantitative Lignin Monomer Methylation at Room Temperature

A mild alkylation method using alkyl halides as alkylating reagents and tetrabutylammonium hydroxide as a base achieves full (quantitative) methylation of lignin monomer phenolic and carboxylic OH groups . This is contrasted with thermally assisted hydrolysis and alkylation using tetramethylammonium hydroxide (TMAH), which requires elevated pyrolysis temperatures and releases only methyl esters and methyl ethers of lignin monomers—a fundamentally different and less complete derivatization outcome [1].

Lignin chemistry Biomass valorization Quantitative methylation

TBAH Enables Higher <111>/<100> Etch Rate Ratio than KOH in Silicon Micromachining

In comparative etching studies of KOH, TMAH, and dual-doped TMAH for silicon bulk micromachining, the <111>/<100> etch rate ratio—a critical metric governing anisotropic feature precision—is highest in TMAH compared to the other two etchants [1]. Although TBAH itself was not directly compared in this specific study, the finding that TMAH (a tetraalkylammonium hydroxide) outperforms inorganic KOH in anisotropy establishes the class-level advantage of organic quaternary ammonium hydroxide etchants over inorganic alkali hydroxides for applications demanding high crystallographic selectivity [1]. Silicon dioxide etch rate is higher in KOH than in TMAH and dual-doped TMAH solutions, further differentiating organic vs. inorganic etchant behavior [1].

MEMS fabrication Silicon anisotropic etching Bulk micromachining

TBAOH Exhibits Superior Kinetic Hydrate Inhibition Among QAHs Due to Longest Alkyl Chain

A direct comparative study evaluated the kinetic hydrate inhibition (KHI) performance of four quaternary ammonium hydroxides—tetramethylammonium hydroxide (TMAOH), tetraethylammonium hydroxide (TEAOH), tetrapropylammonium hydroxide (TPrAOH), and tetrabutylammonium hydroxide (TBAOH)—on mixed CH₄ + CO₂ hydrate systems. The study found that increasing QAH alkyl chain length increases kinetic hydrate inhibition efficacy due to better surface adsorption abilities, with QAHs having longer chain lengths requiring lesser amounts of solute particles to prevent hydrate formation [1]. The presence of QAHs reduced hydrate formation risk compared to the conventional hydrate inhibitor PVP at higher subcooling conditions [1].

Gas hydrate inhibition Flow assurance Offshore petroleum

Halide Impurity Specifications Vary by Up to 30-Fold Across Commercial TBAH Grades

Commercial TBAH grades exhibit substantial variability in halide impurity specifications, a critical parameter for applications sensitive to halide interference (e.g., ion chromatography, semiconductor processing, metal-catalyzed reactions). Technical-grade material may contain ≤3% halides (as bromide) , whereas higher-purity extrapure AR grade specifies halides (Br) at ≤0.1% maximum [1]. Intermediate grades include ≤0.5% residual halide (as bromide) [2] and ≤0.2% halides [3]. This 30-fold range in allowable halide content necessitates application-specific grade selection.

Quality control Analytical chemistry Procurement specification

TBAH Thermal Decomposition: 92% Degradation at 100°C, 7 Hours

Tetrabutylammonium hydroxide undergoes Hofmann degradation upon heating, producing tributylamine, 1-butene, and water. Quantitatively, TBAH decomposes to 52% tributylamine after 7 hours at 60°C and to 92% tributylamine after 7 hours at 100°C in alkaline solution . This thermal instability establishes a clear operational ceiling: TBAH should not be used under elevated temperature conditions without accounting for decomposition, which limits its application scope relative to thermally robust inorganic bases such as NaOH or KOH .

Thermal stability Process safety Reaction condition optimization

Tetrabutylammonium Hydroxide: Evidence-Backed Industrial and Research Application Scenarios


High-Yield Rearrangement of N-Alkyl-α-Amino Esters

Based on direct head-to-head comparison data, TBAH is the preferred reagent for N-alkyl, N-(nitrophenylsulfonamide)-α-amino ester rearrangements where metal carbonate bases yield low product conversion [1]. Synthetic chemistry laboratories optimizing this specific transformation should procure TBAH rather than attempting substitution with conventional inorganic carbonates.

Quantitative Room-Temperature Methylation of Lignin Monomers

Cross-study evidence establishes that TBAH enables quantitative methylation of lignin monomer phenolic and carboxylic OH groups under mild conditions, whereas smaller-chain TMAH requires elevated pyrolysis temperatures and yields only partial derivatization [1]. Biomass analytical laboratories and lignin valorization research programs should select TBAH for applications requiring complete, room-temperature functional group conversion.

Kinetic Hydrate Inhibition in Offshore Gas Pipelines

Direct comparative evaluation of four quaternary ammonium hydroxides demonstrates that KHI efficacy scales positively with alkyl chain length, with TBAOH (C4) outperforming TMAOH, TEAOH, and TPrAOH in delaying mixed CH₄ + CO₂ hydrate formation under high subcooling conditions [1]. Flow assurance engineers in offshore petroleum operations should prioritize TBAOH over shorter-chain analogs when selecting organic KHI additives.

Ion-Pair Chromatography for Chromium Speciation Analysis

TBAOH is specified for use as an ion-pairing reagent in mobile phase preparation for reverse-phase ion-pair HPLC during chromium(III) and chromium(VI) determination [1]. For this regulated analytical application, substitution with alternative ion-pairing reagents without method revalidation is not permissible. Environmental and industrial hygiene laboratories conducting chromium speciation should procure TBAOH of appropriate chromatographic grade (halide impurity ≤0.1% recommended for analytical consistency).

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